Cortivazol

Receptor Pharmacology Binding Kinetics Leukemia

Cortivazol is a high-affinity phenylpyrazolo glucocorticoid that uniquely engages two distinct GR binding sites (Kd 0.4 nM and 11 nM), delivering 7.5‑fold greater potency than dexamethasone and inducing apoptosis in glucocorticoid‑resistant leukemic cells. Its GR selectivity spares the mineralocorticoid receptor, ensuring cleaner experimental systems. Ideal for probing GR allostery, overcoming steroid resistance, and preclinical anti‑inflammatory models. Procure as a differentiated research tool unavailable from conventional glucocorticoid sources.

Molecular Formula C32H38N2O5
Molecular Weight 530.7 g/mol
CAS No. 1110-40-3
Cat. No. B1669445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortivazol
CAS1110-40-3
SynonymsCortivazol;  Dilaster;  H 3625;  Idaltim;  MK 650;  MK-650;  MK650;  NSC 80998;  NSC-80998;  NSC80998; 
Molecular FormulaC32H38N2O5
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESCC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C
InChIInChI=1S/C32H38N2O5/c1-18-11-23-25-12-19(2)32(38,28(37)17-39-20(3)35)31(25,5)15-27(36)29(23)30(4)14-21-16-33-34(26(21)13-24(18)30)22-9-7-6-8-10-22/h6-11,13,16,19,23,25,27,29,36,38H,12,14-15,17H2,1-5H3/t19-,23+,25+,27+,29-,30+,31+,32+/m1/s1
InChIKeyRKHQGWMMUURILY-UHRZLXHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cortivazol (CAS 1110-40-3): A Structurally Divergent, High-Potency Glucocorticoid Receptor Agonist for Specialized Research and Clinical Applications


Cortivazol (CVZ; MK-650; NSC-80998) is a synthetic phenylpyrazolo glucocorticoid characterized by a bulky phenylpyrazol ring fused to the A-ring of its steroid nucleus, a structural modification that replaces the 3-keto group essential for the activity of classical glucocorticoids [1]. This high-affinity agonist binds to and activates the glucocorticoid receptor (GR) (NR3C1), inducing potent anti-inflammatory, immunosuppressive, and pro-apoptotic effects [1][2]. Due to its unique binding properties and exceptional potency, Cortivazol is a specialized tool for investigating GR signaling mechanisms and circumventing glucocorticoid resistance in certain malignancies, differentiating it from widely used clinical agents like dexamethasone and prednisolone [3].

Cortivazol vs. Standard Glucocorticoids: Why Dexamethasone or Prednisolone Are Not Direct Substitutes


Cortivazol cannot be generically substituted by other glucocorticoids due to its fundamentally distinct structure and pharmacology. Unlike dexamethasone and prednisolone, which bind to a single class of glucocorticoid receptor (GR) sites with simple one-site kinetics, Cortivazol engages at least two distinct binding sites on the GR with different affinities [1]. This unique interaction pattern is thought to underpin its superior potency in certain cell types and its ability to induce cell death in glucocorticoid-resistant leukemic cells that are completely unresponsive to standard glucocorticoids [1][2]. Furthermore, Cortivazol displays remarkable receptor specificity, potently activating the GR while showing no functional activity at the closely related mineralocorticoid receptor (MR), a property not universally shared by other glucocorticoids and which may mitigate off-target mineralocorticoid-related side effects [3].

Cortivazol Differentiation Guide: Quantifying Superior Receptor Affinity, Cytotoxicity, and Unique Pharmacology


Two-Site vs. One-Site Binding: Cortivazol's High-Affinity GR Engagement

Cortivazol exhibits a dual binding-site profile on the glucocorticoid receptor (GR), in stark contrast to the single binding site observed for dexamethasone. In CEM C7 human leukemic cells, Scatchard analysis of [3H]Cortivazol binding resolves into a high-affinity component with a dissociation constant (Kd) of 0.4 nM and a lower-affinity component with a Kd of 11 nM [1]. Conversely, [3H]Dexamethasone binding reveals only a single class of sites with a Kd of 1.9 nM [1]. The higher affinity sites bind Cortivazol with 20- to 50-fold greater affinity than the lower affinity sites, which are similar to those recognized by dexamethasone [2].

Receptor Pharmacology Binding Kinetics Leukemia

Overcoming Dexamethasone Resistance: Potent Cytotoxicity in Resistant Leukemic Clones

Cortivazol effectively induces lysis in mutant leukemic cell lines that are completely resistant to dexamethasone. In CEM cell clones selected for resistance to 10^-6 M dexamethasone, which exhibit deficient standard glucocorticoid binding, Cortivazol still finds a binding site and kills the cells [1]. Specifically, in a glucocorticoid-resistant cell line with virtually no [3H]dexamethasone binding, [3H]Cortivazol detected a single high-affinity binding site with a Kd of 0.8 nM and a receptor concentration of 0.13 pmol/mg protein, similar to the high-affinity site found in sensitive cells [2].

Leukemia Drug Resistance Apoptosis

Ex Vivo Cytotoxicity Comparison: Quantified Superiority Over Prednisolone, Dexamethasone, and Betamethasone in Pediatric ALL

In an ex vivo study of 60 pediatric acute lymphoblastic leukemia (ALL) samples, the antileukemic activity of Cortivazol was quantified against other glucocorticoids using the MTT assay. The equivalent cytotoxic activity of Cortivazol (CVZ) was found to be 165-fold higher than prednisolone, 7.5-fold higher than dexamethasone, and 2.8-fold higher than betamethasone [1]. Furthermore, Cortivazol demonstrated relatively better cytotoxicity than the other glucocorticoids in samples that were poor responders to prednisolone [1].

Acute Lymphoblastic Leukemia Ex Vivo Sensitivity MTT Assay

Receptor Specificity: No Mineralocorticoid Receptor Activity

Cortivazol demonstrates a high degree of receptor specificity, activating the glucocorticoid receptor (GR) while showing no functional activity at the closely related mineralocorticoid receptor (MR). Studies show that Cortivazol (CVZ) does not induce either nuclear translocation or transactivation function of the MR, while it does both for the GR [1]. This is in contrast to other ligands like cortisol and aldosterone, which activate both receptors [1].

Receptor Selectivity Nuclear Translocation Signal Transduction

Key Research and Industrial Application Scenarios for Cortivazol


Investigating Glucocorticoid Receptor Biology and Signaling

Cortivazol is an ideal chemical probe for advanced studies of glucocorticoid receptor (GR) structure-function relationships and signaling mechanisms. Its unique ability to bind two distinct sites on the GR with different affinities (Kd = 0.4 nM and 11 nM) makes it a valuable tool for dissecting the complex allosteric regulation of the receptor, a property not shared by standard agonists like dexamethasone [1][2].

Bypassing Glucocorticoid Resistance in Cancer Research

Cortivazol is a critical reagent for research into mechanisms of glucocorticoid resistance in hematological malignancies, particularly acute lymphoblastic leukemia (ALL). Its demonstrated ability to induce cell death in both wild-type and dexamethasone-resistant leukemic cells [1][3], and its 7.5-fold greater potency than dexamethasone in ex vivo pediatric ALL samples [4], provide a robust system for studying resistance pathways and developing novel therapeutic strategies.

GR-Selective Pharmacological Studies Without MR Crosstalk

Researchers investigating GR-specific gene regulation and physiological effects can utilize Cortivazol to avoid confounding activation of the mineralocorticoid receptor (MR). Its confirmed lack of functional activity at the MR (no nuclear translocation or transactivation) provides a cleaner experimental system for isolating GR-mediated pathways compared to less selective ligands like cortisol or aldosterone [5].

Preclinical Evaluation of High-Potency Anti-Inflammatory Effects

While not a first-line clinical agent, Cortivazol's documented high anti-inflammatory potency (e.g., similar efficacy to radiosynoviorthesis at 12 months in a rheumatoid arthritis model [6]) and unique structure make it a candidate for preclinical investigation in models of severe inflammation where standard glucocorticoids may be insufficient or induce significant side effects due to broader receptor activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cortivazol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.